

# GSK864: A Comparative Analysis of Crossreactivity with IDH2 Mutants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the isocitrate dehydrogenase 1 (IDH1) inhibitor, **GSK864**, with other selective IDH inhibitors, focusing on its cross-reactivity with mutant forms of isocitrate dehydrogenase 2 (IDH2). The information presented herein is supported by experimental data to aid researchers in the selection and application of appropriate chemical probes for their studies.

## Introduction to IDH Mutations and Inhibitors

Mutations in the isocitrate dehydrogenase (IDH) enzymes, IDH1 and IDH2, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Small molecule inhibitors targeting these mutant enzymes have emerged as promising therapeutic agents. **GSK864** is a potent, allosteric inhibitor of mutant IDH1.[1] This guide focuses on its specificity and off-target effects on mutant IDH2.

# **Biochemical Activity and Selectivity**

**GSK864** demonstrates potent inhibition of various IDH1 mutants, including R132C, R132H, and R132G, with IC50 values in the low nanomolar range.[2] However, it exhibits moderate selectivity, with some inhibitory activity against wild-type IDH1 and cross-reactivity with mutant IDH2.[1][3] This contrasts with other well-characterized IDH inhibitors such as Ivosidenib (AG-



120), which is highly selective for mutant IDH1, and Enasidenib (AG-221), which is selective for mutant IDH2.

Table 1: Comparative Inhibitory Activity (IC50, nM) of

**IDH Inhibitors** 

| Comp<br>ound                   | Target        | IC50<br>(nM) | Target        | IC50<br>(nM) | Target        | IC50<br>(nM) | Target        | IC50<br>(nM) |
|--------------------------------|---------------|--------------|---------------|--------------|---------------|--------------|---------------|--------------|
| GSK86<br>4                     | IDH1<br>R132C | 9[1]         | IDH1<br>R132H | 15[1]        | IDH1<br>R132G | 17[1]        | IDH2<br>R172Q | 183[4]       |
| GSK32<br>1*                    | IDH1<br>R132C | 3.8[5]       | IDH1<br>R132H | 4.6[5]       | IDH1<br>R132G | 2.9[5]       | IDH2<br>R140Q | 1358[5]      |
| IDH2<br>R172S                  | 1034[5]       | WT<br>IDH1   | 46[5]         | WT<br>IDH2   | 496[5]        |              |               |              |
| Ivoside<br>nib<br>(AG-<br>120) | IDH1<br>R132H | 12           | IDH1<br>R132C | 15           | IDH1<br>R132G | 23           | IDH2<br>R140Q | >100,00<br>0 |
| IDH2<br>R172K                  | >100,00<br>0  | WT<br>IDH1   | 1600          | WT<br>IDH2   | >100,00<br>0  |              |               |              |
| Enaside<br>nib<br>(AG-<br>221) | IDH2<br>R140Q | 100          | IDH2<br>R172K | 40           | IDH1<br>R132H | >50,000      | WT<br>IDH1    | >100,00<br>0 |
| WT<br>IDH2                     | 4300          |              |               |              |               |              |               |              |

<sup>\*</sup>GSK321 is a close structural analog of GSK864.[3]

# **Cellular Activity**

In cellular assays, **GSK864** effectively reduces the production of 2-HG in cells harboring IDH1 mutations. For instance, in HT1080 fibrosarcoma cells with the IDH1 R132C mutation, **GSK864** 



Check Availability & Pricing

inhibited 2-HG production with an EC50 of 320 nM.[2]

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the canonical IDH signaling pathway and a typical experimental workflow for assessing IDH inhibitor activity.



Click to download full resolution via product page

Canonical IDH signaling pathway and the inhibitory action of GSK864.





Click to download full resolution via product page

General workflow for determining inhibitor potency.

# **Experimental Protocols Biochemical Assay for IDH Activity**

This assay measures the enzymatic activity of recombinant IDH enzymes by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.



#### Materials:

- Recombinant wild-type or mutant IDH1/IDH2 enzyme
- Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10% glycerol, 0.5 mM DTT, 20 mM MgCl2
- α-ketoglutarate (α-KG)
- NADPH
- Test inhibitor (e.g., GSK864) dissolved in DMSO
- 96-well UV-transparent microplate
- Spectrophotometer plate reader

#### Procedure:

- Prepare a serial dilution of the test inhibitor in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the test inhibitor to the appropriate wells. Include DMSO-only wells as a negative control.
- Add the recombinant IDH enzyme to all wells and incubate for a pre-determined time (e.g.,
  15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a mixture of  $\alpha$ -KG and NADPH.
- Immediately measure the absorbance at 340 nm every minute for 30-60 minutes.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a doseresponse curve to determine the IC50 value.



## **Cellular Assay for 2-HG Production**

This assay quantifies the amount of the oncometabolite 2-HG produced by cancer cells harboring IDH mutations after treatment with an inhibitor.

#### Materials:

- IDH mutant cancer cell line (e.g., HT1080 for IDH1 R132C)
- Cell culture medium and supplements
- Test inhibitor (e.g., **GSK864**)
- Cell lysis buffer
- Internal standard (e.g., 13C5-2-HG)
- LC-MS/MS system

#### Procedure:

- Seed the IDH mutant cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 or 48 hours).
- After incubation, aspirate the medium and wash the cells with PBS.
- Lyse the cells and extract the intracellular metabolites.
- Add an internal standard to the cell lysates for accurate quantification.
- Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of 2-HG.
- Normalize the 2-HG levels to the total protein concentration or cell number.
- Plot the normalized 2-HG levels against the inhibitor concentration to determine the EC50 value.



## Conclusion

**GSK864** is a potent inhibitor of various IDH1 mutants. However, researchers should be aware of its moderate cross-reactivity with wild-type IDH1 and mutant IDH2 enzymes. For studies requiring high selectivity, Ivosidenib for IDH1 or Enasidenib for IDH2 may be more suitable alternatives. The choice of inhibitor should be guided by the specific research question and the mutational status of the experimental system. The protocols provided in this guide offer a starting point for the characterization and comparison of these and other IDH inhibitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK864 | Structural Genomics Consortium [thesgc.org]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK864: A Comparative Analysis of Cross-reactivity with IDH2 Mutants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607869#cross-reactivity-of-gsk864-with-idh2-mutants]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com